molecular formula C15H22N2O B5017653 3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5017653
M. Wt: 246.35 g/mol
InChI Key: FOLZZCUWBQMTGF-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide” is a derivative of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with two methyl groups and a carboxamide group. The nitrogen in the carboxamide group would be connected to a piperidine ring, which is further substituted with a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and reagents present. Generally, amides (like the carboxamide group in this compound) can undergo hydrolysis, reduction, and reactions with organolithium reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have higher boiling points than their corresponding carboxylic acids .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities .

properties

IUPAC Name

3,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-4-5-13(10-12(11)2)15(18)16-14-6-8-17(3)9-7-14/h4-5,10,14H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZZCUWBQMTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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